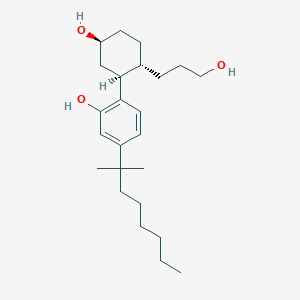

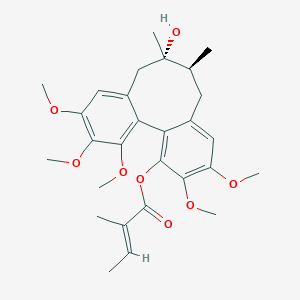

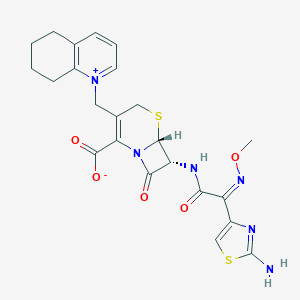

![molecular formula C24H40O3 B211208 2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol CAS No. 2365471-91-4](/img/structure/B211208.png)

2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol

Overview

Description

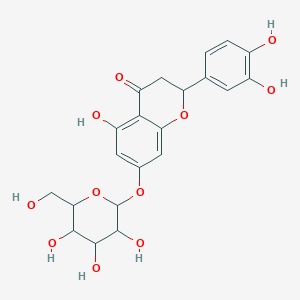

This compound, also known as CP55940, is a synthetic cannabinoid agonist . It has a molecular formula of C24H40O3 and a molecular weight of 376.6 g/mol .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It includes a phenol group, a cyclohexyl group, and a long alkyl chain . The compound has three stereocenters, leading to several possible stereoisomers .Physical And Chemical Properties Analysis

The compound has a molecular weight of 376.6 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . The compound is also characterized by a high logP value of 6.1, indicating its lipophilic nature .Scientific Research Applications

Chemical Synthesis and Catalysis

2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol has been studied in the context of chemical synthesis, particularly in the development of transition-metal complexes for ethylene polymerization catalysts. Houghton et al. (2008) explored the reaction of phenoxy-imine ligands with metal halides, which is relevant for the synthesis and characterization of catalysts used in polymerization processes (Houghton et al., 2008).

Enantioselective Synthesis

This compound is also significant in enantioselective synthesis. Basavaiah and Krishna (1995) utilized cyclohexyl-based chiral auxiliaries for the synthesis of α-hydroxy acids, highlighting the role of such compounds in producing enantiomerically pure products (Basavaiah & Krishna, 1995).

Neuroscientific Research

In neuroscience, this compound has been used to study the effects of cannabinoids on spatial memory and hippocampal function. Robbe and Buzsáki (2009) demonstrated that administration of a cannabinoid receptor agonist, which includes 2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol, can impair memory by altering the temporal dynamics of hippocampal neurons (Robbe & Buzsáki, 2009).

Natural Product Isolation

This chemical has also been identified in the isolation of natural products. Duan et al. (2015) isolated new phenol derivatives from Stereum hirsutum, expanding the understanding of natural compounds and their potential applications (Duan et al., 2015).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been synthesized and tested for various activities, such as antiulcer properties. Muto et al. (1995) synthesized phenylpropanol derivatives, which include structural elements of 2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol, demonstrating significant antiulcer activities (Muto et al., 1995).

properties

IUPAC Name |

2-[(1R,2R,5S)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZFFALZMRAPHQ-KAGYGMCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@H](CC[C@H]2CCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017790 | |

| Record name | 2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyl-2-octanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

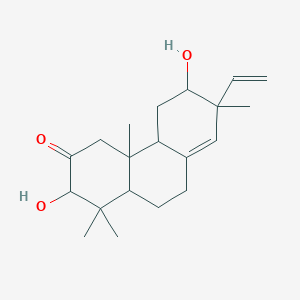

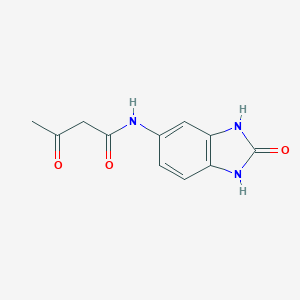

![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B211171.png)